![molecular formula C15H14N2O B2649986 1-[(4-Methoxyphenyl)methyl]benzimidazole CAS No. 46885-71-6](/img/structure/B2649986.png)
1-[(4-Methoxyphenyl)methyl]benzimidazole
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Overview
Description
“1-[(4-Methoxyphenyl)methyl]benzimidazole” is a benzimidazole derivative . Benzimidazoles are heterocyclic compounds that contain nitrogen in a bicyclic scaffold . They are used in the treatment of numerous diseases and show promising therapeutic potential .
Synthesis Analysis
Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with various reagents . For example, benzimidazole can be synthesized by condensing o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is influenced by the substituent’s tendency and position on the benzimidazole ring . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by the substituent’s tendency and position on the benzimidazole ring .Scientific Research Applications
Synthesis and Structure Determination
The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in the synthesis of various other compounds. For instance, it was used in the synthesis of “1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” in a reaction with indoline-2,3-dione .
Medicinal Applications
Heterocycles based on the 1,2,3-triazole moiety, such as “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Drug Discovery
Compounds incorporating the pyrazole ring, like “1-[(4-Methoxyphenyl)methyl]benzimidazole”, are significant in drug discovery. They are used in anti-inflammatory, analgesic, vasodilator, and antidepressant agents. In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
Biological and Pharmacological Properties
Hydrazones, which can be synthesized from “1-[(4-Methoxyphenyl)methyl]benzimidazole”, have a wide range of biological and pharmacological properties. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .
Quantum Computational Investigation
The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in quantum computational modeling calculations, which were carried out using the B3LYP/6-311++G (d,p) level of the density functional theory (DFT) method .
Benzimidazole Pharmacophore
Benzimidazole, a core structure in “1-[(4-Methoxyphenyl)methyl]benzimidazole”, is a promising pharmacophore. It has diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGDBMJFCPAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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